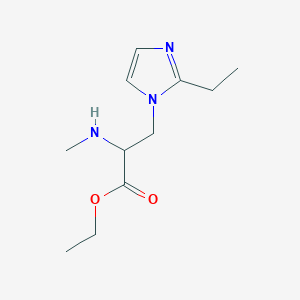
Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Alkylation: The imidazole ring is then alkylated with ethyl halides to introduce the ethyl group at the 2-position.
Amination: The resulting compound is further reacted with methylamine to introduce the methylamino group at the 2-position of the propanoate chain.
Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the ethyl groups may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to reduce the imidazole ring or other functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, halogenation can replace hydrogen atoms with halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce imidazole N-oxides, while reduction may yield reduced imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may also interfere with cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-imidazol-1-yl)acetate: Another imidazole derivative with similar structural features.
Methyl 3-(1H-imidazol-1-yl)propanoate: A related compound with a methyl ester group instead of an ethyl ester.
2-Ethyl-4-methylimidazole: A simpler imidazole derivative with an ethyl and methyl group.
Uniqueness
Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives. Its combination of an ethyl group, a methylamino group, and an ester functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 3-(2-ethylimidazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-10-13-6-7-14(10)8-9(12-3)11(15)16-5-2/h6-7,9,12H,4-5,8H2,1-3H3 |
InChI Key |
QFMRQCGOPUXYMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC(C(=O)OCC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B13630904.png)
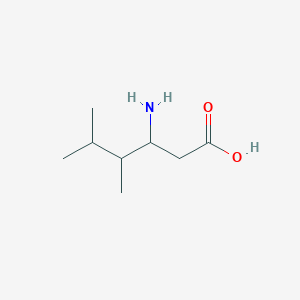
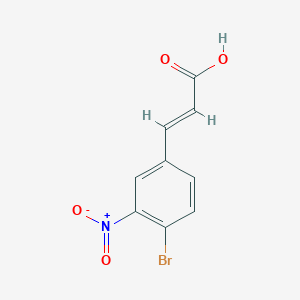
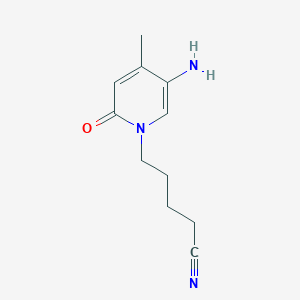
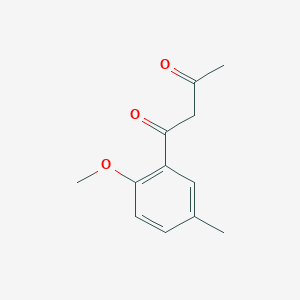
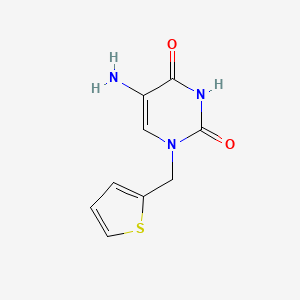
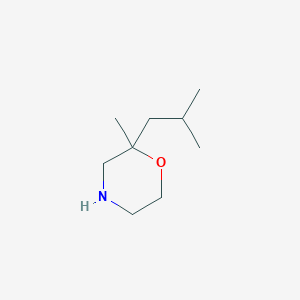
amino}propanoicacid](/img/structure/B13630936.png)
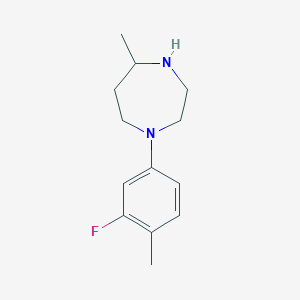
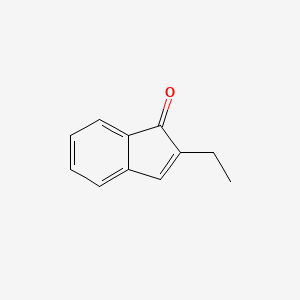
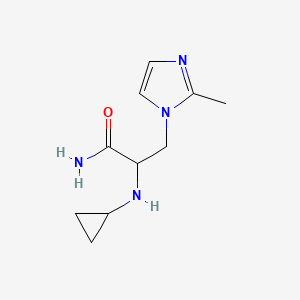

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
